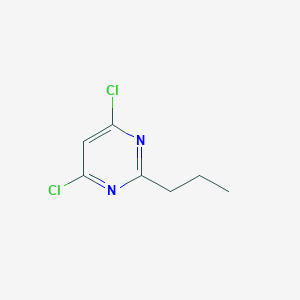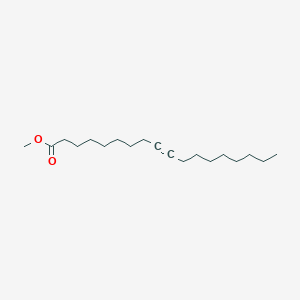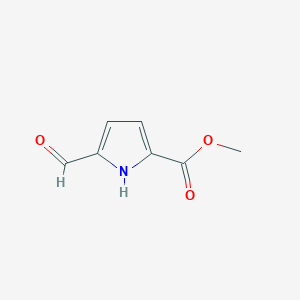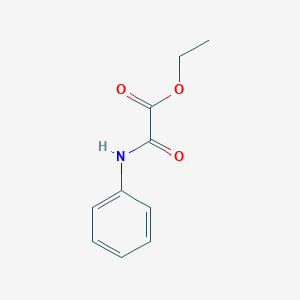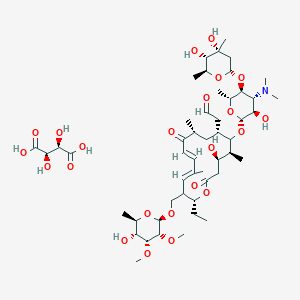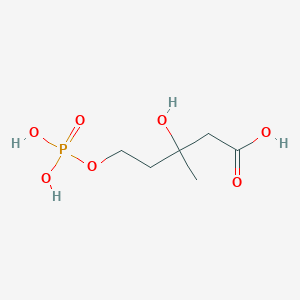
3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid
Descripción general
Descripción
“3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid” is also known as phosphomevalonic acid . It is a type of chemical entity and is a monoalkyl phosphate .
Synthesis Analysis
The synthesis of “3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid” is related to the mevalonate pathway. HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway, catalyzes the conversion of HMG-CoA to mevalonic acid, a necessary step in the biosynthesis of cholesterol .Molecular Structure Analysis
The molecular formula of “3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid” is C6H10O7P . The average mass is 225.115 Da and the monoisotopic mass is 225.018066 Da .Aplicaciones Científicas De Investigación
1. Stereospecific Arylation and Synthesis Applications
3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid is employed in the stereospecific arylation of allylic hydroxy phosphonate derivatives. This application is significant in the formal synthesis of complex organic compounds like (S)-(+)-ar-turmerone (Rowe & Spilling, 2003).
2. Role in Flavor and Aroma Precursors
The acid is also part of a group of hydroxy acids, such as 3-hydroxy-3-methylbutanoic (3OH3MB), that are precursors to relevant aroma compounds in wine and other alcoholic beverages. These compounds contribute significantly to the sensory properties of these beverages (Gracia-Moreno et al., 2015).
3. Biomedical and Pharmaceutical Uses
It is also noted for its use in the production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates (PHA), which are essential in the pharmaceutical and medical industries for their enantiomerically pure and R-configuration properties (Ren et al., 2005).
4. Applications in Organic Synthesis
This compound is involved in reactions like the Wittig-Horner reaction and other organic synthesis processes. These reactions are crucial for producing various olefinic and cyclic products, important in organic and medicinal chemistry (Boulos et al., 2012).
5. Applications in Material Science
The phosphonic acid group, which this compound is part of, finds extensive use in material science for surface functionalization, analytical purposes, and in the design of hybrid materials (Sevrain et al., 2017).
6. NMR Spectroscopy in Structural Analysis
The acid's derivatives are significant in nuclear magnetic resonance (NMR) spectroscopy for structural analysis and interpretation, particularly in the study of biologically active compounds and their metal-binding abilities (Chruszcz et al., 2003).
7. Inhibitory Activities in Biochemistry
Derivatives of this acid, such as 5'-hydroxy 5'-phosphonate derivatives of nucleosides, have been studied for their ability to inhibit certain enzymes, thereby finding potential applications in biochemistry and drug discovery (Chen et al., 2002).
8. Chemical Synthesis and Stereochemical Analysis
This compound is used in the synthesis of stereochemically complex molecules and in the determination of the absolute configuration of certain organic compounds (Ganci et al., 2000).
Propiedades
IUPAC Name |
3-hydroxy-3-methyl-5-phosphonooxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZYCXHTTZZYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOP(=O)(O)O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868263 | |
| Record name | Phosphomevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methyl-5-phosphonooxypentanoic acid | |
CAS RN |
1189-94-2 | |
| Record name | Phosphomevalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphomevalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphomevalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








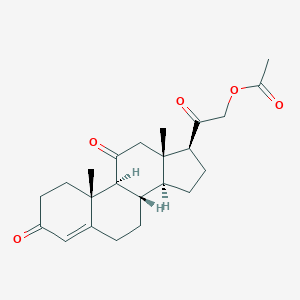
![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)
